molecular formula C18H16N6O2 B280358 N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide

N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide

Cat. No. B280358
M. Wt: 348.4 g/mol
InChI Key: YXULGBWJKRDPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. In

Scientific Research Applications

N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its use as a fungicide in agriculture, as it has been shown to have antifungal properties.

Mechanism of Action

The mechanism of action of N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also work by inhibiting the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide has been shown to have low toxicity in vitro, suggesting that it may be safe for use in humans and animals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide is its potential as a cancer treatment. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide. One area of interest is its potential as a fungicide in agriculture. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Finally, further studies are needed to determine the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of N-(3-{[(2-pyrazinylcarbonyl)amino]methyl}benzyl)-2-pyrazinecarboxamide involves the reaction of 2-pyrazinecarboxylic acid with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, followed by the addition of 2-pyrazinylcarbonyl chloride. The resulting product is then treated with benzylamine to yield the final compound.

properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[[3-[(pyrazine-2-carbonylamino)methyl]phenyl]methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H16N6O2/c25-17(15-11-19-4-6-21-15)23-9-13-2-1-3-14(8-13)10-24-18(26)16-12-20-5-7-22-16/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26)

InChI Key

YXULGBWJKRDPDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CNC(=O)C2=NC=CN=C2)CNC(=O)C3=NC=CN=C3

Canonical SMILES

C1=CC(=CC(=C1)CNC(=O)C2=NC=CN=C2)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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